molecular formula C12H15ClN2O2 B8208317 1-(2-Chloro-6-nitrophenyl)azepane

1-(2-Chloro-6-nitrophenyl)azepane

Cat. No.: B8208317
M. Wt: 254.71 g/mol
InChI Key: LFEUTRFMELOCEL-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)azepane is a chemical compound with the molecular formula C12H15ClN2O2. It features a seven-membered azepane ring substituted with a 2-chloro-6-nitrophenyl group. This compound is primarily used in laboratory settings for various chemical reactions and research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-nitrophenyl)azepane typically involves the reaction of 2-chloro-6-nitroaniline with azepane under specific conditions. The process may include steps such as nitration, halogenation, and subsequent cyclization to form the azepane ring. Common reagents used in these reactions include nitric acid, hydrochloric acid, and various organic solvents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-nitrophenyl)azepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azepane derivatives, which can be further utilized in different chemical applications .

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)azepane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-nitrophenyl)azepane involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Chloro-4-nitrophenyl)azepane
  • 1-(2-Bromo-6-nitrophenyl)azepane
  • 1-(2-Chloro-6-nitrophenyl)piperidine

Comparison: 1-(2-Chloro-6-nitrophenyl)azepane is unique due to its specific substitution pattern and the presence of both a nitro and chloro group on the phenyl ring. This combination imparts distinct chemical reactivity and biological properties compared to similar compounds. For instance, the presence of the azepane ring differentiates it from piperidine derivatives, which have a six-membered ring .

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)azepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-10-6-5-7-11(15(16)17)12(10)14-8-3-1-2-4-9-14/h5-7H,1-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFEUTRFMELOCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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